alpha-Ergocryptine

Description

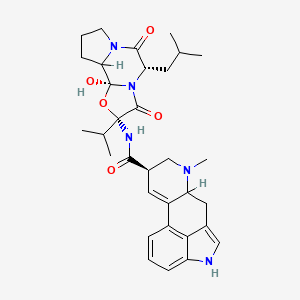

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H41N5O5 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(9R)-N-[(2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24?,25+,26?,31-,32+/m1/s1 |

InChI Key |

YDOTUXAWKBPQJW-ISVRSENOSA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCCC2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

solubility |

24.1 [ug/mL] |

Origin of Product |

United States |

Natural Occurrence and Producing Organisms

Alpha-ergocryptine (B193577) is a naturally occurring ergot alkaloid, a class of complex compounds produced primarily by fungi. lookchem.com It is a member of the ergopeptine group, characterized by a peptide moiety attached to a lysergic acid core. lookchem.comcymitquimica.com Historically, the term ergocryptine was used more broadly, but since the separation of its isomer, beta-ergocryptine, in 1967, the name now specifically refers to this compound. lookchem.comnih.gov

The principal producers of this compound are fungi belonging to the genus Claviceps. frontiersin.org Claviceps purpurea, commonly known as the ergot fungus, is the most well-documented source. cymitquimica.comontosight.aiknapsackfamily.com This fungus infects the flowering heads of various grasses and cereals, replacing the grain with a dark, hardened fungal structure called a sclerotium, where this compound and other ergot alkaloids accumulate. frontiersin.orgdpi.qld.gov.aufrontiersin.org

Beyond C. purpurea, other species within the genus are also known producers. A specific strain of Claviceps paspali (DSM 2836), isolated from wild silt grass (Spartina alterniflora), has been noted for its ability to produce high yields of this compound. google.comgoogle.com Additionally, the compound has been reported in Claviceps grohii. nih.gov

This compound is not confined to the Claviceps genus. It is also produced by endophytic fungi, which live symbiotically within plant tissues. For example, Epichloë coenophiala (formerly Neotyphodium coenophialum), an endophyte found in tall fescue grass, produces this alkaloid. nih.govacs.org The presence of this compound has also been confirmed in grasses such as Festuca rubra and in the sclerotia found on perennial and annual rye grasses (Lolium perenne and Lolium rigidum). nih.govdpi.qld.gov.au

Table 1: Organisms Known to Produce this compound

| Category | Genus/Species | Common Name / Host | Reference(s) |

|---|---|---|---|

| Fungi (Ergot) | Claviceps purpurea | Ergot Fungus (infects rye, wheat, barley, etc.) | cymitquimica.comfrontiersin.orgontosight.aiknapsackfamily.com |

| Claviceps paspali | Infects Paspalum grasses, Spartina alterniflora | google.comgoogle.com | |

| Claviceps grohii | nih.gov | ||

| Fungi (Endophytic) | Epichloë coenophiala | Tall Fescue Endophyte | nih.govacs.org |

| Plants (via Fungal Infection) | Festuca rubra | Red Fescue | nih.gov |

| Lolium spp. | Rye Grass | dpi.qld.gov.au | |

| Spartina anglica | Common Cord-grass | researchgate.net |

Environmental and Physiological Factors Influencing Natural Biosynthesis and Accumulation in Producing Organisms

The production and accumulation of alpha-ergocryptine (B193577) are not constant but are influenced by a host of environmental and physiological variables. These factors can affect the growth of the producing fungus, the expression of biosynthetic genes, and the chemical stability of the final compound.

Environmental Factors

Environmental conditions play a critical role in the life cycle of ergot fungi and, consequently, in alkaloid production.

Climate and Weather: Cool, wet, and humid conditions are particularly conducive to ergot infection in host grasses. researchgate.netnih.gov Periods of heavy rainfall and moist soils promote the germination of fungal sclerotia and the infection of plant ovaries, leading to more significant alkaloid production. frontiersin.org

Temperature: Temperature directly impacts the fungal life cycle. The sclerotia of C. purpurea generally require a period of cold stratification (e.g., 4–8 weeks at 0–10°C) to break dormancy before they can germinate. frontiersin.org Optimal germination then occurs at moderate temperatures, around 18–20°C, while higher temperatures (above 25°C) can inhibit or delay this process. frontiersin.org Temperature also affects the chemical stability of the alkaloid post-synthesis, influencing its epimerization into alpha-ergocryptinine. nih.gov

Host Plant and Geographic Region: The specific host plant species, and even its cultivar, can influence the profile of ergot alkaloids produced by the infecting fungus. mdpi.com The geographic location also plays a role, with different alkaloid patterns observed in different regions, likely due to a combination of environmental and host factors. mdpi.com

Physiological and Fungal-Specific Factors

Internal and genetic factors of the producing organism are fundamental determinants of this compound synthesis.

Fungal Strain and Genetics: The genetic makeup of the fungal strain is a primary driver of both the type and quantity of alkaloids produced. mdpi.com Different strains of C. purpurea exhibit varied alkaloid profiles, with some producing higher ratios of this compound than others. google.com The biosynthesis itself is a complex, enzyme-mediated process governed by a cluster of genes. Research indicates that a specific enzyme, a nonribosomal peptide synthetase known as lpsA2, is likely responsible for the final assembly of the tripeptide side chain of this compound in C. purpurea. uniprot.orgrsc.org

Accumulation in Sclerotia: In Claviceps species, this compound accumulates primarily in the sclerotia. frontiersin.orgdpi.qld.gov.au These hardened masses of mycelium are overwintering structures designed to survive harsh environmental conditions, and they represent the main reservoir of the toxic alkaloids. frontiersin.orgoup.com

Chemical Stability and Epimerization: A crucial physiological factor affecting the amount of active this compound is its tendency to undergo epimerization. This compound can convert to its C-8 isomer, alpha-ergocryptinine, a form that is considered biologically less active. nih.gov This conversion is influenced by factors such as pH, temperature, and the solvent environment. nih.govresearchgate.net For instance, studies have shown that epimerization is significant in methanol (B129727) at room temperature but almost non-existent in chloroform (B151607) under the same conditions. researchgate.net This chemical instability can alter the ratio of active to inactive forms within the producing organism and in harvested materials.

Table 2: Summary of Factors Influencing this compound Biosynthesis and Accumulation

| Factor | Type | Description | Reference(s) |

|---|---|---|---|

| Climate | Environmental | Cool and wet conditions favor fungal infection and growth. | frontiersin.orgresearchgate.netnih.gov |

| Temperature | Environmental | Affects fungal germination, growth, and alkaloid stability (epimerization). | frontiersin.orgnih.gov |

| Host Plant | Environmental | The species and cultivar of the host grass can alter the alkaloid profile. | mdpi.com |

| Fungal Strain | Physiological | The specific genetic strain of the fungus is a primary determinant of alkaloid type and yield. | mdpi.comgoogle.com |

| Genetics | Physiological | Biosynthesis is controlled by a specific gene cluster, with the lpsA2 enzyme implicated in this compound synthesis. | uniprot.orgrsc.org |

| pH and Solvents | Physiological/Chemical | Influence the rate of epimerization to the less active alpha-ergocryptinine. | nih.govresearchgate.net |

Biosynthesis and Metabolic Pathways

Common Biosynthetic Pathway Leading to Ergot Alkaloid Precursors

All ergot alkaloids, including alpha-ergocryptine (B193577), originate from a shared biosynthetic route that meticulously assembles the foundational tetracyclic ergoline (B1233604) ring system. nih.gov This pathway is a testament to the efficiency of fungal metabolism, utilizing common building blocks and a series of enzymatic transformations to create a diverse array of bioactive compounds.

Initial Tryptophan-Derived Steps (e.g., Prenylation of L-Tryptophan with DMAPP)

The genesis of the ergoline scaffold is the condensation of two primary metabolites: the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). rsc.orgmdpi.com The first committed step in this pathway is the C4-prenylation of L-tryptophan with DMAPP, a reaction catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). nih.gov This crucial reaction yields 4-(γ, γ-dimethylallyl)tryptophan (DMAT). rsc.org

Following this initial prenylation, the pathway proceeds with the N-methylation of DMAT. rsc.orgmdpi.com The enzyme EasF (also known as FgaMT in Aspergillus fumigatus) utilizes S-adenosylmethionine (SAM) as a methyl donor to convert DMAT into N-methyl-4-dimethylallyltryptophan (N-Me-DMAT). wikipedia.org This methylation step is a critical prerequisite for the subsequent cyclization reactions that form the core ring structure.

Enzymatic Conversions to Key Intermediates (e.g., Chanoclavine-I-aldehyde, Agroclavine (B1664434), Elymoclavine (B1202758), Paspalic Acid)

A series of oxidative reactions follows the initial steps, leading to the formation of the tricyclic intermediate, chanoclavine-I. rsc.orgmdpi.com The enzymes EasE (an FAD-dependent oxidoreductase) and EasC (a catalase) work in concert to convert N-Me-DMAT to chanoclavine-I. wikipedia.orguniprot.org Chanoclavine-I is then oxidized by the enzyme chanoclavine-I dehydrogenase (EasD) in the presence of NAD+ to produce chanoclavine-I-aldehyde. uniprot.orgrsc.org

Chanoclavine-I-aldehyde represents a significant branch point in the ergot alkaloid biosynthetic pathway. rsc.orgresearchgate.net From this aldehyde, the pathway can diverge to produce different classes of ergot alkaloids. In the pathway leading to lysergic acid derivatives, chanoclavine-I-aldehyde is converted to agroclavine. mdpi.com This conversion is mediated by the enzymes EasA and EasG. rsc.org

The journey continues with the oxidation of agroclavine to elymoclavine, and subsequently to paspalic acid. nih.govmdpi.com These transformations are catalyzed by cytochrome P450 monooxygenases. nih.gov Specifically, the enzyme CloA is responsible for the oxidation of elymoclavine to paspalic acid. rsc.orgmdpi.com

D-Lysergic Acid Formation as a Branch Point

Paspalic acid can then undergo a spontaneous or enzyme-catalyzed isomerization to form the pivotal intermediate, D-lysergic acid. rsc.orguniprot.org D-lysergic acid is the immediate precursor for a vast array of ergot alkaloids, including the ergopeptines. wikipedia.org Its formation marks another critical branch point, where the pathway diverges towards the synthesis of simple lysergic acid amides or the more complex ergopeptines like this compound. rsc.org The enzyme CloA plays a key role in bridging the biosynthesis of clavine alkaloids and D-lysergic acid derivatives. rsc.orgfrontiersin.org

This compound Specific Biosynthetic Assembly

The formation of this compound from D-lysergic acid involves the intricate assembly of a cyclic tripeptide moiety. This process is highly specific and is orchestrated by a sophisticated enzymatic machinery.

Role of Amino Acid Precursors in Peptide Moiety Formation (e.g., Leucine (B10760876) versus Isoleucine for Alpha and Beta Isomers)

The identity of the ergopeptine is determined by the specific amino acids incorporated into the tripeptide chain. In the case of ergocryptine, two isomers exist: this compound and beta-ergocryptine. The difference between these two isomers lies in a single amino acid residue. The biosynthesis of this compound incorporates the amino acid leucine, while the beta-isomer utilizes isoleucine. wikipedia.orgdrugbank.com This subtle difference in the amino acid precursor leads to a structural variation in the final molecule.

Involvement of Non-Ribosomal Peptide Synthetase (NRPS) Systems

The assembly of the tripeptide chain and its subsequent attachment to D-lysergic acid is not carried out by the ribosomal machinery responsible for protein synthesis. Instead, this process is governed by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govwikipedia.org These NRPS systems function as molecular assembly lines, activating and sequentially adding specific amino acids to the growing peptide chain. nih.gov

In the biosynthesis of ergopeptines like this compound, two key NRPS enzymes are involved: D-lysergyl peptide synthase 1 (LPS1) and D-lysergyl peptide synthase 2 (LPS2). wikipedia.orgresearchgate.net LPS2 is responsible for activating D-lysergic acid, while the trimodular LPS1 is responsible for assembling the tripeptide portion. researchgate.netuniprot.org The specificity of the adenylation domains within the LPS1 modules determines which amino acids are incorporated, thus dictating whether this compound (with leucine) or its beta-isomer is produced. uniprot.org

Compound and Enzyme Data

Interactive Table of Compounds

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| This compound | Final Product | |

| L-Tryptophan | Initial Precursor | |

| Dimethylallyl Pyrophosphate | DMAPP | Initial Precursor |

| 4-(γ, γ-dimethylallyl)tryptophan | DMAT | Intermediate |

| N-methyl-4-dimethylallyltryptophan | N-Me-DMAT | Intermediate |

| Chanoclavine-I | Intermediate | |

| Chanoclavine-I-aldehyde | Branch Point Intermediate | |

| Agroclavine | Intermediate | |

| Elymoclavine | Intermediate | |

| Paspalic Acid | Intermediate | |

| D-Lysergic Acid | Key Branch Point Intermediate | |

| Leucine | Amino Acid Precursor for alpha-isomer |

Interactive Table of Enzymes

| Enzyme Name | Gene Name | Function |

|---|---|---|

| 4-dimethylallyltryptophan synthase | dmaW | Prenylation of L-tryptophan |

| N-methyltransferase | easF / fgaMT | N-methylation of DMAT |

| FAD-dependent oxidoreductase | easE | Formation of Chanoclavine-I |

| Catalase | easC | Formation of Chanoclavine-I |

| Chanoclavine-I dehydrogenase | easD | Oxidation to Chanoclavine-I-aldehyde |

| Old Yellow Enzyme Homologue | easA | Formation of Agroclavine |

| Agroclavine Dehydrogenase | easG | Formation of Agroclavine |

| Cytochrome P450 Monooxygenase | cloA | Oxidation of Elymoclavine |

| D-lysergyl peptide synthase 1 | lpsA | Tripeptide assembly |

Triple-Modular LPSA Variants (e.g., LPSA2 in Claviceps purpurea)

Specific Enzymatic Steps and Catalytic Functions in Ergopeptine Synthesis

Several key enzymes with specific catalytic functions are essential for the complete biosynthesis of α-ergocryptine, from the formation of the ergoline ring to the final cyclization of the peptide side chain.

EasM (FgaP450-2): This enzyme, a hydroxylase, is involved in the conversion of festuclavine (B1196704) to fumigaclavine B. rsc.org

FgaAT: An acetyltransferase that transfers an acetyl group to fumigaclavine B to produce fumigaclavine A. rsc.org

EasH: This Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes the final cyclolization step, forming the characteristic lactam ring of the ergopeptine. uniprot.org It introduces a hydroxyl group onto the α-carbon of the aminoacyl residue of the D-lysergyl-tripeptide, which then spontaneously condenses to form the final ergopeptine structure. uniprot.orgresearchgate.net

CloA: A cytochrome P450 monooxygenase responsible for the two-step oxidation of agroclavine to elymoclavine and then to paspalic acid. uniprot.orguniprot.org Paspalic acid then isomerizes to D-lysergic acid, the immediate precursor for ergopeptine synthesis. uniprot.orguniprot.orgwikipedia.org

Genetic Basis of this compound Biosynthesis

The production of α-ergocryptine is governed by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster. The presence, organization, and sequence variation within this cluster determine the specific ergot alkaloids produced by a fungal strain.

Identification and Organization of Ergot Alkaloid Synthesis (EAS) Gene Clusters

The EAS gene cluster in Claviceps purpurea is a well-characterized example. In the P1 strain, this cluster spans approximately 68.5 kb and contains 14 genes. rsc.org These genes are typically found in close proximity on the chromosome, facilitating their co-regulation. asm.orgnih.gov The organization of the EAS gene cluster can vary between different ergot alkaloid-producing fungi, leading to the production of different classes of these compounds. nih.govasm.org For instance, the core genes for the early steps of ergoline ring synthesis are generally conserved, while the genes for the later steps, such as the lps genes, show more variability. nih.govuky.edu

Functional Characterization of Key Biosynthetic Genes

The functions of many genes within the EAS cluster have been determined through gene disruption and heterologous expression studies. nih.govrsc.org

| Gene | Encoded Enzyme | Function in Ergot Alkaloid Biosynthesis |

| dmaW | Dimethylallyl-tryptophan synthase | Catalyzes the first committed step: the prenylation of L-tryptophan. uniprot.orguniprot.orgnih.gov |

| easF | N-methyltransferase | Methylates 4-dimethylallyl-L-tryptophan. uniprot.orguniprot.orgnih.govwikipedia.org |

| easC | Catalase | Involved in the conversion of 4-dimethylallyl-abrine to chanoclavine-I. nih.govwikipedia.org |

| easE | Chanoclavine-I synthase | Works in conjunction with EasC to form chanoclavine-I. nih.govwikipedia.org |

| easD | Chanoclavine-I-aldehyde dehydrogenase | Oxidizes chanoclavine-I to chanoclavine-I-aldehyde. uniprot.orgnih.gov |

| easG | Agroclavine dehydrogenase | Reduces an iminium intermediate to form agroclavine. uniprot.orgnih.gov |

| easH | Dioxygenase | Catalyzes the final cyclolization of the ergopeptam to form the ergopeptine. uniprot.org |

| cloA | Cytochrome P450 monooxygenase | Oxidizes agroclavine to paspalic acid via elymoclavine. uniprot.orguniprot.orgnih.gov |

| lpsA2 | D-lysergyl peptide synthetase 2 | A trimodular NRPS that assembles the tripeptide side chain of α-ergocryptine. uniprot.orguniprot.orgrsc.org |

| lpsB | D-lysergyl peptide synthetase subunit | A monomodular NRPS that activates and incorporates D-lysergic acid. uniprot.orguniprot.orgrsc.org |

| lpsC | D-lysergyl peptide synthetase subunit | A monomodular NRPS involved in the synthesis of simple lysergic acid amides. uniprot.orgrsc.org |

Genotypic Variability and Its Impact on this compound Chemotype Diversity within Fungal Strains

The diversity of ergot alkaloids, including different ergopeptines like α-ergocryptine, is a direct result of genetic variation within the EAS gene cluster. nih.govmdpi.com Strains of C. purpurea can be categorized into different chemotypes based on the specific alkaloids they produce. mdpi.comresearchgate.net

This chemotypic variation is largely attributed to differences in the lpsA genes. nih.govmdpi.com The presence of two distinct lpsA genes, lpsA1 and lpsA2, in some strains allows for the production of multiple ergopeptines. rsc.orgmdpi.com For example, the C. purpurea 20.1 strain produces both ergotamine and α-ergocryptine due to the presence of both lpsA1 (LpsAAFP) and lpsA2 (LpsAVLP). nih.gov The specificity of the adenylation domains within the LPSA enzymes determines which amino acids are incorporated into the tripeptide chain, thus dictating the final ergopeptine product. mdpi.com

Furthermore, the host plant can also influence the ratios of alkaloids produced by a fungal strain, although the fungal genotype is the primary driver of alkaloid production. apsnet.org The interplay between the fungal genotype and the host environment contributes to the complex patterns of ergot alkaloid diversity observed in nature. apsnet.org

Chemical Structure and Stereochemical Dynamics in Research Context

Isomeric Forms of Ergocryptine: Alpha-Ergocryptine (B193577) and Beta-Ergocryptine

Ergocryptine, an ergopeptine belonging to the ergoline (B1233604) alkaloid family, exists as two primary isomers: α-ergocryptine and β-ergocryptine. wikipedia.org The distinction between these two forms lies in the peptide portion of the molecule. drugfuture.com Specifically, the difference arises from the amino acid incorporated during biosynthesis. This compound yields L-leucine upon hydrolysis, while β-ergocryptine yields L-isoleucine. drugfuture.com This seemingly minor variation in a single methyl group's position is a direct result of the biosynthetic pathway where the proteinogenic amino acid leucine (B10760876) is substituted by isoleucine. wikipedia.org

Historically, the ergocryptine identified in scientific literature before 1967 is now specifically referred to as α-ergocryptine. drugfuture.comnih.gov The separation and characterization of β-ergocryptine as a distinct isomer occurred in 1967. drugfuture.com The ratio of α- to β-ergocryptine can differ depending on the source of the ergot. wikipedia.org It is also noteworthy that a mixture of equal parts ergocristine (B1195469), ergocornine (B135324), and ergocryptine (with the ergocryptine component being a 2:1 mixture of alpha- and beta-ergocryptine) is known as ergotoxine. wikipedia.org

Table 1: Comparison of α-Ergocryptine and β-Ergocryptine

| Feature | α-Ergocryptine | β-Ergocryptine |

|---|---|---|

| Amino Acid upon Hydrolysis | L-leucine | L-isoleucine |

| Distinguishing Substituent | Isobutyl (2-methylpropyl) group | sec-Butyl (1-methylpropyl) group |

| CAS Number | 511-09-1 | 20315-46-2 |

| Molecular Formula | C32H41N5O5 | C32H41N5O5 |

| Molar Mass | 575.710 g·mol−1 | 575.710 g·mol−1 |

Epimerization and Stereochemical Interconversion

Dynamic Equilibrium at the C-8 Position of the Ergoline Core (R- and S-Epimers)

Ergot alkaloids, including α-ergocryptine, that possess a double bond at the C-9 to C-10 position of their ergoline ring structure can undergo epimerization at the C-8 position. mdpi.comsemanticscholar.orgmdpi.com This stereochemical conversion results in two distinct configurations: the R-epimer and the S-epimer. mdpi.com The R-epimer, designated with an "-ine" suffix (e.g., α-ergocryptine), exhibits a left-hand rotation of plane-polarized light. mdpi.com Conversely, the S-epimer, denoted by an "-inine" suffix (e.g., α-ergocryptinine), demonstrates a right-hand rotation. mdpi.com

This interconversion between the R- and S-epimers is a reversible process, leading to a dynamic equilibrium. acs.orgresearchgate.net The two epimers are diastereomers of each other and can have different chemical and physical properties. researchgate.net The conversion between the two forms is thought to proceed through an intermediate enol-intermediate structure. researchgate.netmdpi.com In nature, both epimeric forms are typically found together in samples contaminated with ergot alkaloids. mdpi.com Quantum chemical models have suggested that for α-ergocryptine, the distribution of its R- and S-epimers at equilibrium is balanced. semanticscholar.orgnih.gov

Influence of Solvent Conditions, pH, Temperature, and UV Light on Epimerization Kinetics

The rate and equilibrium of epimerization between α-ergocryptine and α-ergocryptinine are significantly influenced by several external factors. mdpi.comnih.gov These include the solvent system, pH, temperature, and exposure to UV light. researchgate.netoregonstate.edu

Solvent Conditions: The choice of solvent plays a critical role in the epimerization process. Protic solvents, such as methanol (B129727) and water, can facilitate epimerization. mdpi.comnih.gov Studies have shown that in certain solvent mixtures, the S-epimers, including α-ergocryptinine, are the preferred configuration. nih.gov Conversely, storing ergot alkaloid standards in non-protic solvents like chloroform (B151607) or in the form of thin dry films is recommended to minimize epimerization. mdpi.comfood.gov.uk Long-term storage at room temperature in chloroform showed no epimerization for all tested toxins. food.gov.uk

pH: The pH of the solution has a pronounced effect on epimerization. Acidic conditions are known to facilitate the conversion of the S-epimer to the R-epimer. researchgate.net Conversely, alkaline conditions, particularly the use of alkaline buffers, can promote the epimerization of the R-form to the S-form. acs.orgnih.gov For instance, epimerization in a 0.1 M buffer at pH 3 was observed to be linear over a 72-hour period, while at pH 7.5 and 9, equilibrium was reached much more rapidly. researchgate.net An extraction solvent with a pH of 8.5 has been noted for its ability to optimize the extraction of both R and S-epimers while acknowledging that higher pH levels increase the rate of epimerization. nih.gov

Temperature: Temperature also influences the kinetics of epimerization. Heating can decrease the concentration of ergot alkaloids and shift the R/S ratio towards the S-form. researchgate.netnih.gov To minimize epimerization during sample preparation and analysis, it is recommended to store standards and solutions at low temperatures, specifically below -20 °C. mdpi.comsemanticscholar.org Research has shown that a dry-down temperature of 40 °C results in less epimerization compared to 60 °C. nih.gov

UV Light: Exposure to UV light is another factor that can influence the R/S ratio, generally favoring the formation of the S-form. researchgate.net Therefore, it is advisable to store ergot alkaloid standards in amber vials to protect them from light. researchgate.net

Table 2: Factors Influencing α-Ergocryptine Epimerization

| Factor | Influence on Epimerization | Recommendations for Minimizing Epimerization |

|---|---|---|

| Solvent | Protic solvents (e.g., methanol, water) promote epimerization. | Use non-protic solvents (e.g., chloroform, acetonitrile) or store as dry films. |

| pH | Acidic conditions can favor the R-epimer, while alkaline conditions favor the S-epimer. | Use neutral pH where possible or alkaline conditions with caution during extraction. |

| Temperature | Higher temperatures accelerate epimerization towards the S-form. | Store standards and samples at or below -20°C; use lower temperatures for sample processing. |

| UV Light | Exposure to UV light can shift the equilibrium towards the S-form. | Store solutions in amber vials or protect from light. |

Implications for Research Study Design and Reproducibility of Results

The dynamic nature of epimerization has significant implications for the design of research studies involving α-ergocryptine and the reproducibility of experimental results. researchgate.net Given that the R- and S-epimers can exhibit different biological activities, a precise understanding and control of the stereochemical composition of the test compound are crucial for accurate interpretation of data. researchgate.net

To ensure the validity and reproducibility of research findings, it is imperative to:

Report Storage and Handling Conditions: Detailed information on the solvent, temperature, and light protection used for storing and handling α-ergocryptine standards and solutions should be meticulously documented in research publications.

Minimize Epimerization During Analysis: Analytical methods should be designed to minimize epimerization. This can include using appropriate solvents, controlling the temperature of the autosampler, and minimizing the analytical run time. researchgate.netnih.gov

Consider Epimer Ratios: When conducting biological assays, it is important to either use conditions that minimize epimerization or to determine the epimeric ratio at the time of the experiment. Some studies have even incubated the alkaloids in the experimental medium to reach equilibrium before conducting the assay, applying correction factors to quantify the biologically active form. semanticscholar.orgnih.gov

Use Appropriate Analytical Techniques: Chromatographic methods, such as HPLC, are capable of separating the R- and S-epimers, allowing for their individual quantification. mdpi.comresearchgate.net This is essential for accurately assessing the concentration of each epimer in a given sample.

Molecular and Cellular Interactions Non Clinical Focus

Receptor Binding Affinities and Modulatory Activities (In Vitro Studies)

Alpha-ergocryptine (B193577) exhibits a complex pharmacological profile, characterized by its ability to bind with varying affinities to several classes of neurotransmitter receptors. Its activity is not limited to a single receptor type, showing a promiscuous binding pattern that includes dopamine (B1211576), adrenergic, and serotonin (B10506) receptors. This multi-receptor interaction profile underlies its diverse biological effects observed in non-clinical models. The pharmacological actions are often dependent on the specific receptor subtype and the tissue context.

This compound is well-established as a potent agonist at D2-like dopamine receptors. ncats.iomdpi.com In vitro binding assays using calf and bovine brain tissue have demonstrated its high affinity for these receptors. Specifically, studies have reported a high affinity for the D2 receptor, with a binding affinity (Ki) of 1.3 nM in calf brain tissue. It acts as an agonist at the D2 receptor, with an effective concentration (EC50) for its activity measured at 28.0 nM. ncats.io The interaction with D2 and D3 receptors appears to have antagonist-like properties for D2 and agonist-like properties for D3 receptors based on displacement studies with specific radioligands in bovine caudate nucleus preparations. nih.gov

The dihydrogenated derivative, dihydro-alpha-ergocryptine, also shows significant affinity for dopamine receptors, including the D1 subtype, where it has a reported Ki of 35.4 nM in human striatum tissue. drugbank.comnih.gov This indicates that structural modifications to the ergoline (B1233604) backbone can alter the binding profile.

| Compound | Receptor Subtype | Action | Affinity (Ki/EC50) | Tissue Source |

| This compound | Dopamine D2 | Agonist | Ki = 1.3 nM | Calf Brain |

| This compound | Dopamine D2 | Agonist | EC50 = 28.0 nM | Not Specified |

| Dihydro-alpha-ergocryptine | Dopamine D1 | Partial Agonist | Ki = 35.4 nM | Human Striatum |

The dihydrogenated form of this compound, dihydro-alpha-ergocryptine, is a known high-affinity ligand for both alpha-1 and alpha-2 adrenergic receptors, where it generally functions as an antagonist. drugbank.comncats.io Its ability to bind to these receptors led to its use as a radiolabeled tool, [3H]dihydroergocryptine, for the characterization and quantification of alpha-adrenergic receptors in various tissues, such as uterine smooth muscle and human blood platelets. ncats.ionih.gov While direct binding data for the parent compound, this compound, is less detailed in the provided sources, the activity of its hydrogenated derivative points to an interaction between the ergoline structure and adrenergic receptors.

This compound also interacts with serotonin (5-HT) receptors. It has been identified as an antagonist at the 5-HT6 receptor subtype with a reported binding affinity (Ki) of 49.0 nM. ncats.io The structural similarity between the ergoline skeleton of this compound and serotonin itself provides a basis for its interaction with a range of 5-HT receptors. mdpi.com Ergot alkaloids as a class are known to bind to multiple serotonin receptor families, including 5-HT1, 5-HT2, and others, often acting as agonists or antagonists depending on the specific receptor and the attached peptide moiety. bmbreports.orgcas.cz The 5-HT2A receptor, in particular, is a common target for ergot derivatives. wikipedia.org

| Compound | Receptor Subtype | Action | Affinity (Ki) |

| This compound | Serotonin 6 (5-HT6) | Antagonist | 49.0 nM |

Alpha-Adrenergic Receptors

Cellular Response Mechanisms in Model Systems (In Vitro/Non-Human Models)

The receptor binding activities of this compound translate into measurable cellular responses in various non-human model systems. These studies provide insight into the functional consequences of receptor engagement.

In vitro studies on cultured rat pituitary cells have demonstrated the functional agonism of this compound at the D2 dopamine receptor. In these cell cultures, this compound was shown to inhibit the release of prolactin. nih.govavma.org At concentrations of 10⁻⁸ M, 10⁻⁶ M, and 10⁻⁴ M, it reduced prolactin secretion by at least 40%, an effect comparable to that of dopamine itself. nih.govavma.org This inhibitory effect could be reversed by the selective D2 dopamine receptor antagonist, domperidone, confirming the D2 receptor-mediated mechanism of action. nih.govavma.org A brominated derivative, 2-bromo-alpha-ergocryptine, has been observed to cause the degradation of prolactin in similar rat pituitary cell cultures. nih.gov

In studies using bovine vascular smooth muscle cells (VSMC) from the dorsal metatarsal artery, this compound was found to stimulate cell growth. ncats.ionih.govfrontiersin.org This mitogenic effect was observed at a concentration of 10⁻⁶ M in actively growing (serum-fed) cultures and at concentrations of 10⁻⁸ M and 10⁻⁹ M in quiescent (serum-starved) cultures. ncats.ionih.gov These findings suggest that this compound can act as a growth promoter for vascular smooth muscle, potentially contributing to the vessel wall thickening seen in certain animal conditions. frontiersin.org

Beyond its direct action on postsynaptic receptors, this compound can also modulate neurotransmitter release. Research has shown that this compound can induce an increase in the baseline release of dopamine from central nerve endings. mdpi.com This effect was observed at a concentration of approximately 30 µM. mdpi.com The mechanism is believed to involve interaction with D2-type receptors, and the time course of this stimulated release was noted to be relatively slow compared to other secretagogues. mdpi.com This suggests that in addition to its role as a postsynaptic agonist, this compound can also influence dopaminergic transmission through presynaptic mechanisms. mdpi.com

Interactions with Intracellular Signaling Pathways (e.g., Guanylate Cyclase Activity)

This compound has been demonstrated to interact with key intracellular signaling pathways, most notably by modulating the activity of guanylate cyclase. In vitro studies have shown that this compound, along with its derivative bromocriptine (B1667881), can significantly enhance the activity of guanylate cyclase. eurogentec.comanaspec.com

Research conducted on rat pituitary and ovary tissues revealed that both this compound and bromocriptine produced a two- to threefold increase in guanylate cyclase activity. eurogentec.comanaspec.com This effect was observed across a concentration range of 1 nM to 1 µM. anaspec.com The enhancement of this enzyme's activity is noteworthy as guanylate cyclase is a crucial component of signaling pathways, responsible for the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes.

Interestingly, the neurotransmitter dopamine, which shares some receptor targets with ergot alkaloids, also demonstrated a similar capacity to enhance guanylate cyclase activity in the same tissues, causing a twofold increase. eurogentec.comanaspec.com When bromocriptine and dopamine were applied in combination, bromocriptine needed to be at an equal or greater concentration to elicit the enhancement of guanylate cyclase activity. eurogentec.comanaspec.com These findings suggest that the effects of this compound on certain tissues may be mediated through its influence on the guanylate cyclase-cGMP system. eurogentec.comanaspec.com

Table 1: In Vitro Effect of this compound on Guanylate Cyclase Activity

| Compound | Tissue | Concentration Range | Observed Effect |

| This compound | Rat Pituitary | 1 nM - 1 µM | 2- to 3-fold enhancement of guanylate cyclase activity. eurogentec.comanaspec.com |

| This compound | Rat Ovary | 1 nM - 1 µM | 2- to 3-fold enhancement of guanylate cyclase activity. eurogentec.comanaspec.com |

| Dopamine (for comparison) | Rat Pituitary & Ovary | Not specified | 2-fold enhancement of guanylate cyclase activity. eurogentec.comanaspec.com |

In Vitro Studies on Protein Aggregation (e.g., Aβ42 Inhibition)

This compound has been identified in scientific literature as a modulator of amyloid-beta (Aβ) peptides, which are centrally implicated in the formation of amyloid plaques. nih.gov Specifically, the compound is noted for its potential to decrease the levels of Aβ. nih.gov The primary mechanism suggested by in vitro research points towards the inhibition of γ-secretase, an enzyme complex involved in the final step of Aβ peptide production from the amyloid precursor protein (APP). epo.org

A study investigating the effects of the related ergot alkaloid dihydroergocristine (B93913) demonstrated that it could inhibit γ-secretase activity, thereby reducing the production of Aβ. epo.org The same study noted that a bromo-substituted derivative of this compound also maintained the ability to inhibit this enzyme, suggesting that this is a property shared by related ergot compounds. epo.org This indicates that this compound's role may be more related to the prevention of Aβ peptide formation rather than the direct inhibition of the aggregation of already-formed peptides.

Furthermore, this compound has been listed among compounds capable of binding to cross-beta structures, which are characteristic of amyloid fibrils. While detailed quantitative data from specific in vitro aggregation assays like Thioflavin T (ThT) fluorescence assays for this compound are not extensively detailed in the reviewed literature, its classification as an Aβ modulator and its potential interaction with the enzymes that produce Aβ peptides are established. nih.govepo.org

Table 2: Summary of In Vitro Findings on this compound and Aβ Modulation

| Compound/Derivative | Target/Process | Observed Effect | Reference |

| This compound | Amyloid-beta (Aβ) levels | Reduction of Aβ. nih.gov | nih.gov |

| 2-Bromo-α-ergocryptine | γ-secretase activity | Retained the ability to inhibit the enzyme's activity. epo.org | epo.org |

Ecological and Biological Roles

Contribution to Fungal Virulence and Competitive Advantage within Ecological Niches

The production of alpha-ergocryptine (B193577) and other specialized metabolites is believed to provide a competitive advantage to the fungus itself. wvu.edu By deterring fungivores and inhibiting the growth of competing microbes, these alkaloids can help secure the fungus's niche. researchgate.netmdpi-res.com Some ergot alkaloids have demonstrated antibacterial properties, which could protect both the fungus and its host plant from pathogenic infections. researchgate.net

Furthermore, in some fungal-insect interactions, ergot alkaloids have been shown to increase fungal virulence. wvu.edu For example, the production of certain ergot alkaloids by the entomopathogenic fungus Metarhizium brunneum enhances its ability to kill its insect host. wvu.edu This suggests that these compounds can play a direct role in the fungus's ability to infect and overcome other organisms, thereby enhancing its survival and propagation.

Interplay and Co-occurrence with Other Ergot Alkaloids in Natural Profiles

This compound rarely occurs in isolation; it is typically part of a complex mixture of ergot alkaloids produced by a single fungal strain. dpi.qld.gov.aumdpi.com The specific profile of alkaloids can vary significantly depending on the fungal species and even the specific isolate. apsnet.orgapsnet.org For example, in sclerotia of Claviceps purpurea from different host grasses, the relative abundance of alkaloids like ergotamine, ergocornine (B135324), and ergocristine (B1195469) can differ. apsnet.org

In Australian rye ergot, ergotamine is often the dominant alkaloid, followed by this compound and ergocornine. dpi.qld.gov.au Studies on Claviceps purpurea in Slovenia also found a range of ergot alkaloids, including ergocryptine, with concentrations varying across different geographic regions. apsnet.org The co-occurrence of these various alkaloids can have synergistic effects, as seen in the enhanced nematicidal activity when this compound is combined with other compounds. apsnet.orgmdpi.com This complex interplay of alkaloids contributes to a broad-spectrum defense for the producing fungus and its host.

Synthetic Approaches and Biotechnological Production Research

Chemical Synthesis Methodologies for Academic Investigation

The chemical synthesis of ergot alkaloids like α-ergocryptine is a complex endeavor that has been pursued for both academic and industrial purposes. These strategies often focus on the creation of key precursors and the derivatization of the final molecule to understand its structure-activity relationships.

Enantioefficient Total Synthesis of (+)-Lysergic Acid (A Key Precursor)

The total synthesis of (+)-lysergic acid, a foundational component of α-ergocryptine, has been a significant goal in organic chemistry. nih.govmdma.ch Retrosynthetic analysis conceptually divides the α-ergocryptine molecule into the lysergic acid moiety and a peptide portion. mdma.ch The first synthesis of racemic lysergic acid was achieved in 1956. mdma.ch

More recent and advanced methodologies have focused on enantioefficient approaches to produce the biologically active (+)-lysergic acid. One such method achieved the first direct synthesis of (+)-lysergic acid suitable for scaling up. nih.govmdma.ch This process involved reacting bromoketones with an amine, followed by deprotection to form a diketone. nih.govmdma.ch This intermediate was then transformed into an unsaturated ketone, which, after resolution to isolate the desired enantiomer, was converted to a mixture of esters that could be hydrolyzed to yield (+)-lysergic acid. nih.govmdma.ch

Another notable enantioselective total synthesis of (+)-lysergic acid, as well as the related compounds (+)-lysergol and (+)-isolysergol, utilizes a palladium-catalyzed domino cyclization of an allene (B1206475) that has both amino and bromoindolyl groups. nih.govresearchgate.net Key features of this synthesis include the creation of a chiral 1,3-amino alcohol from L-serine-derived 2-ethynylaziridine (B15419825) and formaldehyde, and a Nozaki-Hiyama-Kishi (NHK) reaction. nih.govresearchgate.netresearchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies (e.g., Chemical Bromination to 2-bromo-alpha-ergocryptine)

Derivatization of the α-ergocryptine molecule is crucial for studying its structure-activity relationships (SAR). science.gov Chemical bromination to produce 2-bromo-alpha-ergocryptine is a significant example of such a strategy. patenton.rugoogle.com This derivative has garnered interest for its potential applications. mdma.ch

The bromination process can be achieved using various reagents and conditions. One method involves the use of N-bromosuccinimide in a chloroform (B151607) medium with the addition of dioxane. patenton.ru Another approach utilizes a dimethylsulfoxide-hydrogen bromide mixture with a very low water content at room temperature. google.com The efficiency and selectivity of the bromination reaction can be influenced by the choice of solvent and brominating agent. google.com For instance, side reactions have been observed during the bromination of α-ergocryptine with bromine in the presence of water or ethanol, leading to the formation of products like 2,3-dihydro-2-oxo-α-ergocryptine. researchgate.net These derivatization studies are essential for understanding how modifications to the ergoline (B1233604) ring system affect biological activity. google.com

Biotechnological Production and Metabolic Engineering for Research Applications

Biotechnological approaches offer an alternative to chemical synthesis for producing α-ergocryptine and other ergot alkaloids for research purposes. These methods leverage the biosynthetic capabilities of microorganisms and can be enhanced through metabolic engineering.

Heterologous Expression Systems (e.g., Saccharomyces cerevisiae, Aspergillus nidulans)

Heterologous expression, the expression of genes in a host organism that does not naturally produce the target compound, is a powerful tool for studying and producing ergot alkaloids. rsc.org The yeast Saccharomyces cerevisiae and the filamentous fungus Aspergillus nidulans have been successfully used as host systems. mdpi.commdpi.com

Researchers have reconstituted the early steps of the ergot alkaloid pathway in both A. nidulans and S. cerevisiae. rsc.org For instance, the four genes dmaW, easF, easE, and easC from Aspergillus fumigatus were found to be sufficient to direct the synthesis of chanoclavine-I, a key intermediate, in A. nidulans. mdpi.comnih.gov Similarly, the biosynthetic pathway for cycloclavine, another complex ergot alkaloid, was discovered and reconstituted in a S. cerevisiae-based expression platform, achieving high titers. nih.gov

S. cerevisiae has also been used to express key enzymes of the ergot alkaloid pathway, such as those from Aspergillus japonicus and Claviceps purpurea, to produce precursors like basergotine. google.com This host has proven valuable for studying the function of individual enzymes and for optimizing the production of lysergic acid derivatives. google.comfrontiersin.org However, challenges such as the proper subcellular localization of enzymes and cofactor imbalances can arise and need to be addressed for efficient production. google.commdpi.com

| Host Organism | Expressed Genes/Pathway | Product | Reference |

| Aspergillus nidulans | dmaW, easF, easE, easC from A. fumigatus | Chanoclavine-I | mdpi.comnih.gov |

| Saccharomyces cerevisiae | Cycloclavine biosynthetic pathway | Cycloclavine | nih.gov |

| Saccharomyces cerevisiae | DmaW, EasF, EasE, EasC, EasD, EasA, EasG | Tianergotine | google.com |

| Aspergillus fumigatus | easA and cloA from Epichloë sp. Lpl | Lysergic acid | google.com |

Strain Improvement Techniques (e.g., UV and EMS Mutagenesis) for Enhanced Yields in Academic Settings

To enhance the production of ergot alkaloids in their native producers, such as Claviceps purpurea, or in engineered strains, researchers employ strain improvement techniques. Mutagenesis using ultraviolet (UV) radiation and chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) are common methods. eco-vector.comnih.gov

These techniques introduce random mutations into the fungal genome, which can lead to strains with improved characteristics, such as higher alkaloid yields. nih.govasm.org For example, saprophytic lines of C. purpurea with the ability to synthesize indole (B1671886) derivatives in submerged culture were selected after UV-induced mutagenesis. eco-vector.com Similarly, strains of Penicillium citrinum were subjected to UV and EMS mutagenesis to screen for mutants with enhanced production of ergot alkaloids. nih.gov While these methods can be effective, they often result in a high number of mutants with lower yields, making the screening process critical. asm.org

Optimization of Fermentation Processes for Research-Scale Production

The production of α-ergocryptine and other ergot alkaloids through fermentation requires careful optimization of culture conditions to maximize yield. google.com This is crucial for both native producers and engineered strains. Key parameters that are often optimized include the composition of the nutrient medium, temperature, pH, and aeration. google.commdpi.com

For the cultivation of Claviceps paspali for α-ergocryptine production, the fermentation is carried out under strictly aerobic conditions at a temperature of 20-30°C and a pH of 4-6. google.com The nutrient medium typically contains a carbon source like glucose or sucrose (B13894) and a nitrogen source such as asparagine or ammonium (B1175870) salts. google.com

Statistical methods like response surface methodology (RSM) have been employed to systematically optimize fermentation parameters for ergot alkaloid production by Penicillium citrinum. mdpi.comresearchgate.net This can involve screening various factors, including different carbon and nitrogen sources, mineral salts, and pH, to identify the optimal conditions for maximal yield. mdpi.comresearchgate.net The addition of certain inorganic salts to the culture medium has also been shown to increase the osmotic pressure and subsequently enhance alkaloid production in submerged cultures of Claviceps strains. google.com

| Parameter | Optimized Condition | Organism | Reference |

| Temperature | 20-30°C | Claviceps paspali | google.com |

| pH | 4-6 | Claviceps paspali | google.com |

| Carbon Source | Sucrose | Penicillium citrinum | mdpi.com |

| Nitrogen Source | Yeast Extract | Penicillium citrinum | mdpi.com |

| Mineral Salt | FeSO4 | Penicillium citrinum | mdpi.com |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone of alpha-ergocryptine (B193577) analysis, enabling its separation from a complex matrix of other compounds, including its own isomers, which can be a significant analytical challenge. researchgate.neteuropa.eu High-performance liquid chromatography (HPLC) and its more advanced iteration, ultra-high performance liquid chromatography (UPLC), are the most commonly employed techniques. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC)

For decades, HPLC has been a robust and reliable method for the quantification of ergot alkaloids like this compound. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A key aspect of HPLC method development is the selection of the appropriate column and mobile phase to achieve optimal separation. For instance, a C18 column is frequently used for the analysis of ergot alkaloids. researchgate.net

Many ergot alkaloids, including this compound, are naturally fluorescent, making HPLC with fluorescence detection (HPLC-FLD) a highly sensitive and specific method for their quantification. mdpi.com This detection method offers a significant advantage over less specific detectors by minimizing interference from non-fluorescent matrix components. mdpi.com

Research has demonstrated the successful application of HPLC-FLD for the determination of this compound in various matrices, including animal feed and cereal products. researchgate.netmdpi.com In one method developed for animal feed, detection and determination limits for individual alkaloids were 5 µg/kg and 10 µg/kg, respectively, with high recovery rates (82-120%). researchgate.net The optimal excitation and detection wavelengths for ergot alkaloids with a Δ9,10-ergolene structure are typically around 310 nm and 410 nm, respectively. mdpi.com

A study confirming a certified reference material of this compound utilized HPLC-FLD with a Phenyl-Hexyl column. The mobile phase consisted of a gradient of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) carbonate. lgcstandards.com

Table 1: Example HPLC-FLD Parameters for α-Ergocryptine Analysis

| Parameter | Value |

|---|---|

| Column | Phenomenex Luna 3µ Phenyl-Hexyl, 150 x 4.60 mm |

| Mobile Phase A | 200mg/L ammonium carbonate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (FLD) |

This table is based on data from a certificate of analysis for an α-Ergocryptine standard and is for illustrative purposes. lgcstandards.com

While fluorescence detection is often preferred for its sensitivity, ultraviolet (UV) detection can also be employed for the analysis of this compound. mdpi.com Ergopeptines, the class of ergot alkaloids to which this compound belongs, can be measured with a UV detector set to a wavelength maximum of around 310 nm. mdpi.com However, it is important to note that UV light can potentially induce the epimerization of ergot alkaloids, which could interfere with accurate quantification. mdpi.com Therefore, careful method development and validation are crucial when using UV detection.

Fluorescence Detection (FLD)

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-high performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle-sized columns (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. mdpi.com The use of UPLC can significantly shorten chromatographic run times, in some cases to as little as 5 minutes. mdpi.com

In research, UPLC has been successfully used to detect this compound in sclerotia of various Claviceps species. nih.gov This technique is particularly advantageous when analyzing complex samples containing multiple ergot alkaloids and their isomers, as the enhanced separation power helps to resolve these closely related compounds. nih.gov

Mass Spectrometry (MS) Applications for Identification and Trace Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and trace quantification of this compound. nih.gov When coupled with a liquid chromatography system, it provides a powerful analytical platform that combines the separation capabilities of chromatography with the high specificity and sensitivity of mass analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of ergot alkaloids. researchgate.netnih.gov In this technique, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting protonated molecular ion is then subjected to fragmentation, and specific fragment ions (product ions) are monitored for detection and quantification. mdpi.com This multiple-reaction monitoring (MRM) approach provides exceptional specificity, minimizing the risk of false positives from matrix interferences. mdpi.com

LC-MS/MS methods have been developed and validated for the quantification of this compound in a variety of complex matrices, including cereal-based baby food, swine and dairy feeds, and wheat. nih.govmdpi.comnih.gov These methods can achieve very low limits of detection, often in the sub-ng/g (ppb) range. nih.govresearchgate.net For example, a UHPLC-MS/MS method for cereal-based baby food was able to reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g. nih.govresearchgate.net

A challenge in ergot alkaloid analysis is the potential for matrix effects, where components of the sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. researchgate.net To compensate for this, matrix-matched standards or the use of isotopically labeled internal standards are often employed. researchgate.net In one forensic application, this compound was used as an internal standard for the quantification of bromocriptine (B1667881) in human plasma, highlighting its utility in complex biological matrices. mdpi.com

Table 2: Example LC-MS/MS Transition for α-Ergocryptine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| α-Ergocryptine | 576.3 | 268.2 |

This table illustrates a common mass transition used for the identification and quantification of α-ergocryptine in LC-MS/MS analysis and is for illustrative purposes. europa.eu

Electrospray Ionization (ESI) Interfaces

Electrospray ionization (ESI) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone for the sensitive and specific analysis of α-ergocryptine. mdpi.comnih.gov Operating in the positive ionization mode (ESI+), α-ergocryptine readily forms a protonated molecule, [M+H]⁺, which for α-ergocryptine corresponds to a mass-to-charge ratio (m/z) of 576. nih.govresearchgate.net

This technique is invaluable for several reasons:

High Sensitivity and Specificity: ESI-MS/MS allows for the detection of α-ergocryptine at very low concentrations, with some methods achieving limits of quantification as low as 0.5 ng/g in complex samples like baby food. mdpi.comnih.govresearchgate.net

Structural Information: The fragmentation patterns generated in the mass spectrometer are characteristic of the molecule. For peptide ergot alkaloids like α-ergocryptine, a consistent loss of a water molecule (-18 u) from the C-12' α-hydroxy group is observed. nih.govresearchgate.net Further fragmentation can help distinguish it from other ergot alkaloids. For instance, α-ergocryptine, along with ergocornine (B135324) and ergocristine (B1195469), typically produces a fragment ion at m/z 348. nih.govresearchgate.net

Quantitative Analysis: By monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), ESI-MS/MS provides a highly accurate and precise method for quantifying α-ergocryptine in various matrices. researchgate.net

A typical ESI-MS/MS method involves optimizing parameters such as capillary voltage, cone voltage, source and desolvation temperatures, and gas flows to achieve maximal signal intensity for α-ergocryptine and its fragments. wur.nl

Spectroscopic and Structural Elucidation Methods for Isomers and Intermediates

The accurate identification and structural confirmation of α-ergocryptine and its related compounds, such as its β-isomer and biosynthetic intermediates, rely on powerful spectroscopic and crystallographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (for distinguishing α and β forms, and intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of α-ergocryptine and for differentiating it from its isomers. nih.gov The α- and β-forms of ergocryptine differ only in the substitution at the 5' position of the peptide moiety, where α-ergocryptine incorporates leucine (B10760876) and β-ergocryptine incorporates isoleucine. wikipedia.org This subtle difference results in distinct NMR spectra.

¹H-NMR spectroscopy provides detailed information based on the chemical shifts and coupling constants of protons within the molecule. nih.gov Key diagnostic regions in the ¹H-NMR spectrum can be analyzed to:

Identify the specific spin systems of the amino acid residues, allowing for the differentiation between the isobutyl group of leucine in α-ergocryptine and the sec-butyl group of isoleucine in β-ergocryptine.

Confirm the conformation of the ergoline (B1233604) ring system. nih.gov

Detect and quantify the presence of C-8 epimers (the "-inine" forms), which often co-exist with the parent alkaloids and have different biological activity. nih.gov

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, offering a distinct fingerprint for the molecule. libretexts.org The chemical shifts of the carbons in the peptide side chain are particularly useful for distinguishing between the α and β isomers. emerypharma.comnsf.gov Advanced NMR techniques may be employed for complete signal assignment and to study the dynamics of the molecule in solution.

| NMR Application | Key Findings for α-Ergocryptine |

| Isomer Differentiation | Distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra for the side-chain amino acids allow clear distinction between α-ergocryptine (leucine) and β-ergocryptine (isoleucine). |

| Epimer Identification | Specific resonances in the ¹H-NMR spectrum can reveal the presence and ratio of the C-8 epimer, α-ergocryptinine. nih.gov |

| Structural Confirmation | The overall pattern of signals confirms the integrity of the ergoline ring and the nature of the peptide moiety. nih.gov |

| Intermediate Analysis | NMR is used to characterize intermediates in the total chemical synthesis of ergot alkaloids, ensuring the correct stereochemistry and structure at each step. nih.gov |

Crystallographic Methods

X-ray crystallography provides the definitive, three-dimensional solid-state structure of a molecule. For a complex molecule like α-ergocryptine, crystallography can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry of its multiple chiral centers. While a specific crystal structure for α-ergocryptine itself is not readily found in the search results, crystallographic methods are noted as being used for the characterization of intermediates in the total chemical synthesis of ergot alkaloids. nih.gov This information is critical for validating synthetic pathways and understanding the molecule's precise architecture, which underpins its biological activity.

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The accurate analysis of α-ergocryptine from complex samples such as grain, feed, or biological fluids requires efficient and clean sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE) (e.g., Cation-Exchange, Basic Alumina Cartridges)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of ergot alkaloids from sample extracts. researchgate.netmdpi.com The choice of sorbent is critical and depends on the chemical properties of the analytes and the nature of the matrix.

For α-ergocryptine and other ergot alkaloids, which are basic compounds, strong cation-exchange (SCX) cartridges are particularly effective. researchgate.net The general procedure involves:

Loading: The sample extract, typically acidified to ensure the alkaloids are protonated (positively charged), is passed through the SCX cartridge. The positively charged alkaloids are retained on the negatively charged sorbent.

Washing: The cartridge is washed with a non-polar solvent to remove neutral and acidic interferences.

Elution: The retained alkaloids are eluted from the cartridge using a basic solution or a solvent mixture containing a base (e.g., ammonia), which neutralizes the charge on the alkaloids, releasing them from the sorbent.

This method has been successfully applied to the analysis of α-ergocryptine in rye flour and animal feed, demonstrating its utility in cleaning up complex cereal matrices. researchgate.netresearchgate.net

QuEChERS-Based Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been successfully adapted for the analysis of ergot alkaloids, including α-ergocryptine. nih.govnih.gov It combines extraction and cleanup into a simple, two-step process.

Extraction: The sample is first homogenized and then extracted with an organic solvent (commonly acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride). This step partitions the alkaloids into the organic layer.

Dispersive SPE (d-SPE): An aliquot of the organic supernatant is transferred to a tube containing a small amount of a sorbent material (such as primary secondary amine, or PSA) and magnesium sulfate. The mixture is vortexed and centrifuged. The sorbent removes interfering compounds like fatty acids and sugars, while the alkaloids remain in the acetonitrile supernatant.

Modified QuEChERS procedures have been developed and validated for the simultaneous determination of α-ergocryptine and other mycotoxins in various cereal-based products, including baby food. nih.govresearchgate.netmdpi.comnih.gov These methods are valued for their high throughput, good recoveries, and reduced solvent consumption compared to traditional techniques. researchgate.net

| Extraction Technique | Principle | Application for α-Ergocryptine | Sorbents Used |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a different solvent. | Cleanup of cereal and feed extracts. researchgate.netresearchgate.net | Strong Cation-Exchange (SCX), Basic Alumina. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Multi-mycotoxin analysis in grains and cereal-based foods. nih.govmdpi.com | Primary Secondary Amine (PSA), C18, Magnesium Sulfate. nih.gov |

Optimization of Extraction Solvents and Conditions for Analytical Purity

The analytical purity of α-ergocryptine is paramount for accurate quantification and toxicological assessment. The extraction process from complex matrices, such as cereals, is a critical step that influences the final purity and recovery of the analyte. Research has shown that the choice of extraction solvent and the conditions under which extraction is performed significantly impact the efficiency and the epimeric stability of α-ergocryptine.

Liquid extraction using organic solvent mixtures is a common method, which can be performed under either alkaline or acidic conditions. mdpi.com Non-polar solvents like dichloromethane (B109758) and ethyl acetate, when combined with ammonium hydroxide (B78521) to create an alkaline pH, have been utilized. mdpi.com Alternatively, polar solvents such as methanol (B129727) and acetonitrile can be mixed with a dilute acid or buffer to achieve a low pH environment. mdpi.com

For modern chromatographic techniques like LC/MS, extraction procedures are often simplified, sometimes allowing for direct injection of the sample extract. ekb.eg A frequently employed method involves a mixture of acetonitrile and ammonium carbonate buffer. For instance, a ratio of 84:16 (v/v) of acetonitrile to ammonium carbonate buffer has demonstrated high recoveries, ranging from 91% to 121%, when analyzing ergot alkaloids in cereals. ekb.eg This suggests that alkaline conditions can enhance the solubility of ergot alkaloids. ekb.eg Another study confirmed that a mixture of acetonitrile with ammonium carbonate buffer yielded significantly higher recoveries for all analyzed ergot alkaloids compared to other solvents. researchgate.net

Acidic extraction conditions have also been explored. A mixture of methanol and water (60/40 v/v) containing 0.4% formic acid has been used for the extraction of ergot alkaloids from cereal-based food and feed. wur.nl Similarly, a combination of phosphoric acid and acetonitrile has been used for extraction from animal feed. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive solid-phase extraction technique, has been adapted for ergot alkaloid analysis. One study reported recoveries of 60% to 70% for ergocornine, ergocristine, ergocryptine, and ergosine (B51555) using a QuEChERS-based method. nih.gov

The duration and method of agitation during extraction are also important variables. Shaking a sample with the extraction solvent for a specified period, for example, 30 minutes on a horizontal or flatbed shaker, followed by centrifugation, is a common practice. ekb.eg

It is crucial to consider the stability of α-ergocryptine during extraction and storage. The epimerization of α-ergocryptine to its less toxic C8-(S) epimer, α-ergocryptinine, can be influenced by pH, light, and temperature. mdpi.com Studies have shown that long-term storage of extracts at room temperature can lead to significant epimerization, particularly in rye extracts for ergocryptine. nih.gov Therefore, it is recommended that extracts be prepared and analyzed on the same day or stored at low temperatures to minimize epimerization. nih.gov

Table 1: Comparison of Extraction Solvents and Conditions for α-Ergocryptine

| Extraction Solvent System | Matrix | Key Conditions | Reported Recovery/Efficiency | Source(s) |

| Acetonitrile / Ammonium Carbonate Buffer (84:16 v/v) | Cereals | Alkaline pH | 91% - 121% | ekb.eg |

| Acetonitrile with Ammonium Carbonate Buffer | Food Samples | - | Significantly higher than other solvents | researchgate.net |

| Methanol / Water (60:40 v/v) with 0.4% Formic Acid | Cereal-based food and feed | Acidic pH, shaken for 30 min | Method validated for quantification | wur.nl |

| Phosphoric Acid and Acetonitrile | Animal Feed | Acidic conditions, SPE cleanup | - | researchgate.net |

| QuEChERS | Cereal Samples | Dispersive solid-phase extraction | 60% - 70% for ergocryptine | nih.gov |

| Toluene / Ethanol (5-30% v/v ethanol) | Ergot | Ambient temperature | Efficient extraction | google.com |

Q & A

Q. What are the key structural features of alpha-Ergocryptine, and how can they be experimentally validated?

this compound (C₃₂H₄₁N₅O₅) is a tetracyclic ergot alkaloid with a molecular weight of 575.69844 g/mol. Its structure includes a complex arrangement of pyrrolidine, pyrrole, and amide functional groups, along with multiple stereocenters . To validate its structure:

- Use X-ray crystallography or NMR spectroscopy to confirm bond connectivity and stereochemistry.

- Analyze the SMILES string (CC(C)CC7N5C(=O)C(...)) and InChIKey (YDOTUXAWKBPQJW-NSLWYYNWSA-N) for computational modeling comparisons .

- Cross-reference with CC-DPS databases , which provide 2D/3D visualizations and bond descriptors (e.g., 89 bonds, including 14 aromatic bonds) .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- UHPLC-MS/MS QToF : Offers high resolution for detecting this compound (exact mass 575.31077) in complex matrices, with a precision of ±0.1 ppm .

- HPLC with UV detection : Use C18 columns and mobile phases optimized for ergot alkaloids, referencing retention times and spectral libraries .

- Validate purity (>95%) via HPLC with photodiode array detection, as described in pharmacological impurity studies .

Q. How can researchers distinguish this compound from its isomers or analogs (e.g., beta-Ergocryptine)?

- Perform chiral chromatography to resolve stereoisomers, leveraging differences in hydroxyl and alkyl group positions .

- Compare mass fragmentation patterns using MS/MS: this compound shows unique peaks at m/z 432.10565 and 547.20536 under negative ionization .

- Utilize Tanimoto coefficient-based similarity searches (cutoff ≥80%) in databases like ChEMBL to identify structural analogs .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s neuroprotective effects against Aβ pathology?

- Animal models : Use transgenic mice (e.g., APP/PS1) to assess Aβ plaque reduction. Dose this compound intraperitoneally (1–10 mg/kg) and measure hippocampal Aβ₁–₄₂ levels via ELISA .

- Experimental controls : Include bromocriptine mesylate as a positive control for dopamine receptor modulation .

- Ethical considerations : Follow guidelines for humane endpoints and data encryption protocols to protect sensitive results .

Q. What strategies resolve contradictions in this compound’s reported bioactivity data (e.g., variable IC₅₀ values)?

- Meta-analysis : Aggregate data from studies using standardized assays (e.g., cAMP inhibition in HEK293 cells). Account for variables like cell passage number and serum lot .

- Dose-response curves : Re-evaluate under uniform conditions (pH 7.4, 37°C) to isolate compound-specific effects from methodological artifacts .

- Statistical validation : Apply ANOVA or mixed-effects models to identify outliers and confirm reproducibility .

Q. How can computational modeling predict this compound’s interactions with dopamine receptors?

- Molecular docking : Use the PDB ID 6CM4 (D2 receptor structure) and software like AutoDock Vina to simulate binding poses. Focus on hydrogen bonds with Ser193 and hydrophobic interactions with Ile184 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .

- Validate predictions with radioligand displacement assays using [³H]spiperone in striatal membranes .

Q. What methodologies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Retrosynthetic analysis : Divide the molecule into ergoline and peptide moieties. Synthesize the ergoline core via Pictet-Spengler cyclization, then couple with tripeptide fragments using solid-phase techniques .

- Stereochemical control : Employ Sharpless asymmetric epoxidation or enzymatic resolution to set critical chiral centers .

- Yield optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) using DoE (Design of Experiments) principles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.